molecular formula C12H14BrN3 B1401932 2-Bromo-6-(piperidin-1-ylamino)benzonitrile CAS No. 1602288-43-6

2-Bromo-6-(piperidin-1-ylamino)benzonitrile

Cat. No.: B1401932
CAS No.: 1602288-43-6
M. Wt: 280.16 g/mol
InChI Key: YXBHTKMDRDONAR-UHFFFAOYSA-N
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Description

2-Bromo-6-(piperidin-1-ylamino)benzonitrile is an organic compound that features a bromine atom, a piperidin-1-ylamino group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-(piperidin-1-ylamino)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 2-bromo-6-nitrobenzonitrile and piperidine.

    Reduction: The nitro group in 2-bromo-6-nitrobenzonitrile is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Amination: The resulting 2-bromo-6-aminobenzonitrile is then reacted with piperidine to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-6-(piperidin-1-ylamino)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of secondary amines.

Scientific Research Applications

2-Bromo-6-(piperidin-1-ylamino)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(piperidin-1-ylamino)benzonitrile involves its interaction with specific molecular targets. The piperidin-1-ylamino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-6-(morpholin-4-ylamino)benzonitrile
  • 2-Bromo-6-(pyrrolidin-1-ylamino)benzonitrile
  • 2-Bromo-6-(azepan-1-ylamino)benzonitrile

Uniqueness

2-Bromo-6-(piperidin-1-ylamino)benzonitrile is unique due to the presence of the piperidin-1-ylamino group, which imparts specific steric and electronic properties. This makes it particularly useful in the design of compounds with desired biological activities .

Biological Activity

2-Bromo-6-(piperidin-1-ylamino)benzonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H13BrN2, with a molecular weight of 265.15 g/mol. The compound features a bromine atom at the 2-position and a piperidine ring attached to the 6-position of a benzonitrile moiety. This structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may modulate enzyme activity, influence signaling pathways, and alter gene expression.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • Nucleic Acid Interaction : It may also interact with nucleic acids, affecting their stability and function, which could have implications in cancer therapy and other diseases.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme inhibitionIn vitro assaysSignificant inhibition of target enzymes was observed.
Antiparasitic activityAnimal modelsShowed efficacy in reducing parasitemia in infected models.
CytotoxicityCell line studiesExhibited selective cytotoxicity against cancer cell lines.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Anticancer Activity : In a study involving various cancer cell lines, the compound demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Antiparasitic Efficacy : Research indicated that this compound could effectively reduce parasitemia in animal models infected with Plasmodium species, showcasing its potential in treating malaria.
  • Neuroprotective Effects : Preliminary studies suggest that it may have neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating adenosine receptor activity .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for assessing its therapeutic viability:

Key Findings:

  • Absorption : The compound exhibits moderate bioavailability when administered via different routes.
  • Metabolism : Studies indicate that it is stable in liver microsomes, suggesting low hepatic metabolism .
  • Toxicity : While lower doses show beneficial effects, higher doses may result in toxicity, necessitating careful dose management in therapeutic applications.

Properties

IUPAC Name

2-bromo-6-(piperidin-1-ylamino)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c13-11-5-4-6-12(10(11)9-14)15-16-7-2-1-3-8-16/h4-6,15H,1-3,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBHTKMDRDONAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)NC2=C(C(=CC=C2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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